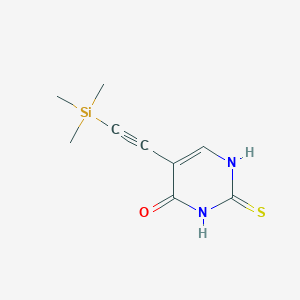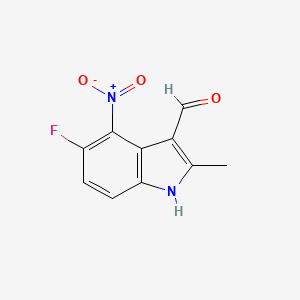
5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and an aldehyde group attached to the indole ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-2-methylindole, followed by formylation at the 3-position of the indole ring. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process. The choice of solvents and reagents is also crucial to ensure scalability and environmental sustainability.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carboxylic acid.
Reduction: 5-Fluoro-2-methyl-4-amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for further preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
作用机制
The mechanism of action of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
相似化合物的比较
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical and biological properties.
5-Fluoro-4-nitro-1H-indole-3-carbaldehyde: Lacks the methyl group, which may affect its reactivity and interactions.
2-Methyl-4-nitro-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may influence its electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom, methyl group, nitro group, and aldehyde group in 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde imparts unique chemical and biological properties that distinguish it from other similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
5-fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O3/c1-5-6(4-14)9-8(12-5)3-2-7(11)10(9)13(15)16/h2-4,12H,1H3 |
InChI 键 |
OYUNDNMJBKGKLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2[N+](=O)[O-])F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)

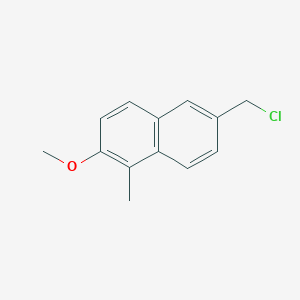




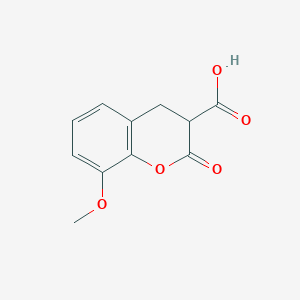
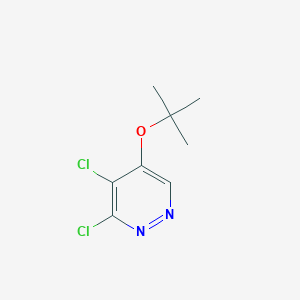
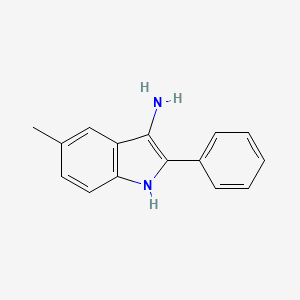

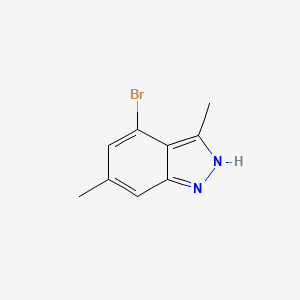
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
